4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole
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Overview
Description
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups and a chlorophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 1,3-benzodioxole derivatives under acidic or basic conditions to form the intermediate compounds. These intermediates are then cyclized with imidazole derivatives in the presence of catalysts such as Lewis acids or bases to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-phenyl-1H-imidazole: Similar structure but lacks the chlorophenyl group.
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1H-imidazole: Similar structure with a different position of the chlorine atom.
Uniqueness
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
114499-47-7 |
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Molecular Formula |
C23H15ClN2O4 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
4,5-bis(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H15ClN2O4/c24-16-4-2-1-3-15(16)23-25-21(13-5-7-17-19(9-13)29-11-27-17)22(26-23)14-6-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,25,26) |
InChI Key |
PUJGEUIKFRVXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4Cl)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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